molecular formula C15H12Cl2O B1359039 3,4-Dichloro-2'-ethylbenzophenone CAS No. 951885-03-3

3,4-Dichloro-2'-ethylbenzophenone

Cat. No.: B1359039
CAS No.: 951885-03-3
M. Wt: 279.2 g/mol
InChI Key: YNRLWWYRIAWLNQ-UHFFFAOYSA-N
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Description

Overview of Diaryl Ketone Molecular Architectures in Organic Chemistry

Diaryl ketones are characterized by a ketone functional group attached to two aryl (aromatic ring) substituents. This core structure, with its carbonyl bridge connecting two phenyl rings, allows for a three-dimensional arrangement that can be readily modified. The synthesis of these molecules is often achieved through established methods like the Friedel-Crafts acylation, where an arene reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This reaction is a cornerstone in the preparation of aromatic ketones, including diaryl ketones. nih.govsigmaaldrich.com Other modern synthetic routes include palladium-catalyzed carbonylative cross-coupling reactions, which offer high efficiency and functional group tolerance. researchgate.netacs.org The ability to introduce a wide array of substituents onto the aryl rings provides a powerful tool for tuning the electronic and steric properties of the molecule, leading to a diverse range of chemical behaviors and applications. researchgate.net

Significance of Substituted Benzophenones as Versatile Chemical Entities

Benzophenone (B1666685) motifs are of significant interest due to their presence in both naturally occurring and synthetic compounds with notable biological activities. nih.gov The substitution pattern on the aryl rings of the benzophenone scaffold dictates the molecule's physical, chemical, and biological properties. nih.gov This has led to their widespread use in various industries, including pharmaceuticals, fragrances, and electronics. chemicalbook.com

In medicinal chemistry, substituted benzophenones are recognized as a "ubiquitous scaffold" and are integral to the structure of various drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.orgconsensus.app For instance, certain benzophenone derivatives have shown potent anti-inflammatory activity. nih.gov They also serve as crucial intermediates in the synthesis of other complex molecules and drug candidates. chemicalbook.comorganic-chemistry.orgnih.gov

Furthermore, benzophenones are widely utilized as photoinitiators in UV-curing processes for inks, coatings, and adhesives, and as UV stabilizers in plastics and cosmetics to prevent degradation from sunlight. nih.govchemicalbook.comnih.govtum.de Their ability to absorb UV radiation and initiate polymerization or dissipate the energy makes them invaluable in these applications. chemicalbook.comnih.govtum.de

Contextualization of 3,4-Dichloro-2'-ethylbenzophenone within Substituted Benzophenone Research

Within the extensive family of substituted benzophenones lies this compound. While not as extensively studied as some other derivatives, its specific substitution pattern suggests unique properties and potential areas for investigation.

PropertyValue
Chemical Name (3,4-Dichlorophenyl)(2-ethylphenyl)methanone
CAS Number 951885-03-3
Molecular Formula C₁₅H₁₂Cl₂O
Molecular Weight 279.16 g/mol
Table 1: Chemical and Physical Properties of this compound. clearsynth.com

The structure of this compound is distinguished by the presence of two chlorine atoms on one phenyl ring and an ethyl group on the other. This combination of substituents has significant electronic and steric implications.

On the other phenyl ring, the ethyl group at the 2' (ortho) position is an electron-donating group, which activates this ring. libretexts.org However, its placement at the ortho position also introduces significant steric hindrance. lasalle.eduresearchgate.net This steric bulk can affect the conformation of the molecule, influencing the dihedral angle between the two phenyl rings and potentially restricting rotation around the carbon-carbonyl bonds. This, in turn, can impact the molecule's reactivity and its ability to interact with biological targets or other molecules. researchgate.net The interplay between the electron-withdrawing nature of the dichlorinated ring and the electron-donating, sterically hindering ethyl group on the other ring creates a unique electronic and spatial arrangement that sets it apart from symmetrically substituted or less sterically hindered benzophenones.

A review of the current scientific literature reveals a noticeable lack of specific research focused on this compound. It is primarily listed in chemical supplier catalogs as an intermediate, suggesting its use in the synthesis of more complex molecules. clearsynth.com This limited body of dedicated research presents several opportunities for future investigation.

Given the broad spectrum of biological activities exhibited by other substituted benzophenones, a significant research gap exists in the biological screening of this compound. nih.govrsc.org Its unique combination of electronic and steric features could lead to novel interactions with biological targets. Therefore, systematic studies to evaluate its potential as an anticancer, anti-inflammatory, or antimicrobial agent are warranted.

Furthermore, the photochemical properties of this compound remain largely unexplored. While benzophenones are known photoinitiators, the specific influence of the 3,4-dichloro and 2'-ethyl substitution pattern on its UV absorption, excited state lifetime, and photoreactivity is unknown. researchgate.net Research in this area could uncover novel applications in photochemistry or materials science. The synthesis of this unsymmetrical diaryl ketone, likely via a Friedel-Crafts reaction or a modern coupling method, and the exploration of its subsequent reactivity could also provide valuable insights for synthetic chemists. organic-chemistry.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-2-10-5-3-4-6-12(10)15(18)11-7-8-13(16)14(17)9-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRLWWYRIAWLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257902
Record name (3,4-Dichlorophenyl)(2-ethylphenyl)methanone
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Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-03-3
Record name (3,4-Dichlorophenyl)(2-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dichloro 2 Ethylbenzophenone and Analogous Benzophenone Derivatives

Classical Approaches for Diaryl Ketone Synthesis

Traditional methods for creating the diaryl ketone scaffold remain widely used due to their simplicity and scalability. These approaches typically involve electrophilic aromatic substitution or the use of highly reactive organometallic reagents.

The Friedel-Crafts acylation, first developed in 1877, is a fundamental method for synthesizing aryl ketones. thieme.com The reaction proceeds via electrophilic aromatic substitution, where an aromatic ring attacks an acylium ion generated from an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃). thieme.comkhanacademy.org

For the synthesis of 3,4-Dichloro-2'-ethylbenzophenone, two primary Friedel-Crafts routes are conceivable:

Acylation of 1,2-dichlorobenzene with 2-ethylbenzoyl chloride.

Acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride.

The reaction conditions are similar to those of Friedel-Crafts alkylation, but acylation offers significant advantages. googleapis.comgoogle.com The carbonyl group of the resulting ketone is electron-withdrawing, which deactivates the aromatic ring and effectively prevents multiple acylation reactions from occurring. thieme.comgoogleapis.com This allows for the clean formation of a monoacylated product. thieme.com The regioselectivity is generally good, with electron-donating groups on the arene favoring ortho/para substitution. thieme.com In the case of ethylbenzene, the ethyl group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions, as demonstrated in the synthesis of 4-ethylbenzophenone. oregonstate.edulibretexts.org

However, the classical Friedel-Crafts reaction has drawbacks, including the need for stoichiometric amounts of the Lewis acid catalyst, which forms a strong complex with the ketone product, and the generation of significant corrosive waste during hydrolytic workup. thieme.com

Table 1: Representative Friedel-Crafts Acylation Reactions for Benzophenone (B1666685) Synthesis
Aromatic SubstrateAcylating AgentCatalystSolventConditionsProductYieldReference
BenzeneBenzoyl chlorideAlCl₃-HeatBenzophenoneHigh google.com
EthylbenzeneBenzoyl chlorideAlCl₃--4-Ethylbenzophenone60% (para) oregonstate.edu
BenzeneEthanoyl chlorideAlCl₃-60°C, 30 minPhenylethanone- libretexts.org
ChlorobenzeneChlorobenzoyl chlorideAlCl₃--Dichlorobenzophenone96% google.com
Aromatic CompoundsAcyl chlorides[CholineCl][ZnCl₂]₃-MicrowaveKetonesHigh researchgate.net

Grignard reagents (RMgX) are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. sigmaaldrich.com The synthesis of a benzophenone scaffold can be achieved by reacting an appropriate Grignard reagent with a suitable benzoyl derivative. To synthesize this compound, one could react 2-ethylphenylmagnesium bromide with 3,4-dichlorobenzoyl chloride or, alternatively, 3,4-dichlorophenylmagnesium bromide with 2-ethylbenzoyl chloride.

The Grignard reagent is prepared by reacting an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). sigmaaldrich.commnstate.edu This reaction is highly sensitive to moisture, as the strongly basic Grignard reagent will react with any protic source, including water, to quench the carbanion. sigmaaldrich.commiracosta.edu

The subsequent reaction of the Grignard reagent with an acyl chloride must be carefully controlled. The initial nucleophilic attack on the carbonyl carbon of the acyl chloride forms a tetrahedral intermediate which then collapses to form the desired ketone. However, the resulting ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, which would lead to the formation of a tertiary alcohol after acidic workup. mnstate.edu To prevent this over-addition and isolate the ketone, the reaction is typically carried out at low temperatures.

Table 2: Key Steps in Grignard-Mediated Ketone Synthesis
StepReactantsReagent/ConditionsProductKey Consideration
1. Reagent Formation Aryl halide (e.g., Bromobenzene), Mg metalAnhydrous diethyl etherGrignard Reagent (e.g., Phenylmagnesium bromide)Must be conducted under strictly anhydrous conditions. sigmaaldrich.commiracosta.edu
2. Ketone Synthesis Grignard Reagent, Acyl ChlorideLow temperature, anhydrous etherDiaryl KetoneLow temperature is crucial to prevent a second addition to form a tertiary alcohol. mnstate.edu
3. Workup Reaction MixtureAcidic Hydrolysis (e.g., aq. HCl)Purified Diaryl KetoneNeutralizes the magnesium alkoxide intermediate.

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry has been revolutionized by transition metal-catalyzed cross-coupling reactions, which offer high efficiency, functional group tolerance, and versatility. Palladium and nickel are the most prominent metals used for the construction of diaryl ketones.

Palladium-catalyzed reactions are powerful tools for forming C-C bonds. fishersci.ca Carbonylative cross-coupling reactions, in particular, provide a direct route to ketones by incorporating a molecule of carbon monoxide (CO) between two coupling partners. nih.gov These reactions have seen rapid development and are used to synthesize ketones that are important intermediates for pharmaceuticals and other industrial products. rsc.org

A general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of CO to form a palladium-acyl complex. Subsequent transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) and reductive elimination yields the diaryl ketone and regenerates the Pd(0) catalyst. fishersci.ca

To form this compound, a plausible route would be the palladium-catalyzed carbonylative coupling of an aryl halide, such as 1-iodo-2-ethylbenzene, with 3,4-dichlorophenylboronic acid under a CO atmosphere. Numerous palladium catalyst systems, often employing phosphine ligands, are available for these transformations. rsc.orgsigmaaldrich.com Recent advancements have also introduced CO surrogates, such as chloroform or benzene-1,3,5-triyl triformate (TFBen), which offer safer and more convenient alternatives to gaseous carbon monoxide. acs.orgrsc.org

Table 3: Examples of Palladium-Catalyzed Carbonylative Coupling
Coupling TypeAryl HalideCoupling PartnerCO SourceCatalyst SystemProductReference
Carbonylative SuzukiAryl HalideArylboronic acidCO gasPalladium catalystDiaryl ketone nih.gov
General CarbonylationAryl(hetero)aryl HalideArylboronic acids/phenolsCHCl₃Palladium catalystAryl(hetero)aryl benzophenones acs.org
Carbonylative Cyclization2-alkynylanilines, Aryl iodides-TFBenPalladium catalystN-acyl indoles rsc.org

Nickel catalysts serve as a more economical and sustainable alternative to palladium for cross-coupling reactions. nih.govorganic-chemistry.org Several nickel-catalyzed methods for the synthesis of diaryl ketones have been developed, demonstrating excellent functional group compatibility. nih.govacs.org

One notable strategy is the nickel-catalyzed Negishi acylation of primary amides. nih.govorganic-chemistry.orgacs.org This approach involves the activation of a primary amide, for example, 3,4-dichlorobenzamide, via N,N-di-Boc protection, followed by cross-coupling with an organozinc reagent like 2-ethylphenylzinc chloride. The reaction proceeds via direct metal insertion into the amide's N-C bond and is promoted by an inexpensive and bench-stable nickel catalyst, such as NiCl₂(PPh₃)₂. organic-chemistry.orgacs.org

Another innovative approach is the nickel-catalyzed, molybdenum-promoted carbonylative coupling of aryl iodides. nih.govacs.orgacs.org In this CO-gas-free method, molybdenum hexacarbonyl serves as the CO source and promoter. A synergistic effect between the nickel catalyst and the molybdenum promoter is crucial for the success of the transformation, leading to moderate to excellent yields of various substituted diaryl ketones. nih.govacs.org

Advanced and Novel Synthetic Routes

The field of organic synthesis continues to evolve, with new methodologies emerging that offer greater efficiency and novel reaction pathways. For diaryl ketone synthesis, dual catalytic systems combining photoredox and transition metal catalysis represent a frontier approach.

One such method is the visible-light-mediated, dual benzophenone/nickel catalysis for direct benzylic acylation. rsc.orgnih.gov In this system, a benzophenone-derived photosensitizer absorbs visible light and enters an excited triplet state. rsc.org This excited state facilitates a hydrogen atom transfer (HAT) from a benzylic C-H bond (e.g., from toluene or its derivatives), generating an alkyl radical. This radical then enters a nickel catalytic cycle, coupling with an acyl chloride to furnish an unsymmetrical ketone. rsc.org This strategy provides a valuable alternative to traditional methods by enabling the direct functionalization of C(sp³)–H bonds. rsc.orgnih.gov

C-H Bond Activation Methodologies in Benzophenone Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.gov This approach allows for the construction of complex molecules by forming C-C bonds directly from ubiquitous C-H bonds. nih.gov Transition metal catalysis, particularly with palladium, is central to many C-H activation strategies. nih.govprinceton.edu

In the context of benzophenone synthesis, C-H activation can be employed to forge the critical carbon-carbon bond of the ketone. These reactions often utilize a directing group on one of the aryl substrates to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov Once the C-H bond is cleaved by the transition metal, the resulting organometallic intermediate can react with a suitable coupling partner, such as an acyl source, to form the diaryl ketone structure. nih.gov The evolution of C-H activation has provided novel retrosynthetic disconnections, enabling more streamlined and innovative routes to complex targets. nih.govnih.gov The inherent advantages, including shorter synthetic routes and the use of simpler starting materials, are prompting medicinal and process chemists to overcome the challenges of scaling these reactions for the production of pharmaceutically relevant compounds. nih.gov

Table 1: Overview of C-H Activation Strategies for Ketone Synthesis
StrategyCatalyst SystemDirecting Group (DG)Key Feature
Directed C-H Acylation Palladium (Pd)Pyridine, Triazoles, etc.DG ensures ortho-selectivity for acylation of an aryl C-H bond.
C-H Arylation/Oxidation Palladium (Pd), Rhodium (Rh)VariousTwo-step process involving C-H arylation followed by oxidation of a benzylic position to the ketone.
Transient DG Acylation Palladium (Pd)In-situ formed imineAvoids separate steps for installing and removing the directing group. researchgate.net
Innate Reactivity Palladium (Pd)NoneRelies on the inherent electronic properties of heteroaromatic substrates. nih.gov

Difluorocarbene Transfer and Other Carbonylation Alternatives

Traditional carbonylation reactions for synthesizing ketones often rely on carbon monoxide (CO), a toxic and difficult-to-handle gas. nih.gov This has spurred the development of alternative methods using "CO surrogates." An innovative approach involves the use of difluorocarbene (:CF2) as a precursor to the carbonyl group. nsf.govcas.cn

Palladium-catalyzed difluorocarbene transfer reactions have shown significant promise in this area. researchgate.net In these transformations, a palladium difluorocarbene complex ([Pd]=CF2) is generated in situ from a stable precursor, such as BrCF2CO2K. researchgate.netresearchgate.net This reactive intermediate can then participate in catalytic cycles. Notably, an electrophilic palladium(II) difluorocarbene species ([PdII]=CF2) can undergo hydrolysis with water to generate CO in situ. nsf.govresearchgate.net This "trapped" CO is then incorporated into a carbonylation reaction, leading to the formation of fluoroacylated compounds, effectively serving as a method for diaryl ketone synthesis without the direct use of CO gas. nsf.gov This process terminates the difluorocarbene insertion and provides a mechanistically distinct route for carbonylative reactions. researchgate.net

Other alternatives to traditional carbonylation include carbonylative cross-coupling reactions, where aryl halides and triarylbismuthines react under palladium catalysis and an atmospheric pressure of CO to produce highly functionalized diaryl ketones. researchgate.net

Table 2: Carbonylation Alternatives Using Difluorocarbene
Difluorocarbene PrecursorCatalystKey IntermediateReaction Outcome
BrCF2CO2KPd(OAc)2Electrophilic [PdII]=CF2In-situ CO generation via hydrolysis, leading to carbonylation. researchgate.netresearchgate.net
TMSCF3Copper (Cu)[Cu]=CF2Serves as a carbonyl source in multicomponent reactions. researchgate.net
Sodium chlorodifluoroacetateNone (thermal)Free :CF2Used for difluoromethylation of phenols, a related transformation. orgsyn.orgorgsyn.org
Diethyl bromodifluoromethylphosphonateBase-mediated:CF2Efficient precursor for O-difluoromethylation of phenols. cas.cn

Aryne Insertion Reactions in Substituted Benzophenone Construction

Arynes are highly reactive, neutral intermediates derived from aromatic rings by the formal removal of two ortho substituents. Their strained "triple bond" makes them powerful electrophiles and participants in a variety of transformations, including pericyclic reactions and insertions into sigma (σ) bonds. nih.gov

A novel, transition-metal-free method has been developed for the synthesis of substituted benzophenones through the insertion of an aryne into a carbon-carbon σ-bond. acs.org This process has been demonstrated effectively for the preparation of o-methyl trifluoromethyl sulfide substituted benzophenones. The reaction involves generating an aryne in situ, which then inserts into the C-C bond of an α-SCF3 ketone under mild conditions. This methodology provides a unique route to ortho-difunctionalized arenes, incorporating a pharmaceutically significant trifluoromethylthio group. acs.org The reaction proceeds with a broad substrate scope, tolerating various functional groups on both the aryne precursor and the ketone. For example, reacting an α-SCF3 ketone with an aryne precursor in the presence of a fluoride source like cesium fluoride (CsF) yields the expected benzophenone product in good yield. acs.org

Table 3: Examples of Aryne Insertion for Benzophenone Synthesis
Aryne PrecursorKetone SubstrateProduct YieldReference
2-(Trimethylsilyl)phenyl triflate1-Phenyl-2,2,2-trifluoro-1-ethanoneNot specifiedGeneral Concept
2-(Trimethylsilyl)phenyl triflate2,2,2-Trifluoro-1-(p-tolyl)ethanone63% (as 5a) acs.org
4-Methoxy-2-(trimethylsilyl)phenyl triflate2,2,2-Trifluoro-1-(p-tolyl)ethanone78% (as 5b) acs.org
4-Fluoro-2-(trimethylsilyl)phenyl triflate2,2,2-Trifluoro-1-(p-tolyl)ethanone81% (as 5c) acs.org
4,5-Difluoro-2-(trimethylsilyl)phenyl triflate2,2,2-Trifluoro-1-(p-tolyl)ethanone73% (as 5h) acs.org

Strategies for Regioselective and Stereoselective Synthesis of Substituted Benzophenones

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is paramount in chemical synthesis, as the biological activity and material properties of a molecule are critically dependent on its precise three-dimensional structure.

Regioselectivity in benzophenone synthesis is most classically controlled during Friedel-Crafts acylation. mdpi.comlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). mdpi.com The position of the newly formed C-C bond is dictated by the electronic properties of the substituents already present on the aromatic substrate. Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For instance, the acylation of toluene with a substituted benzoyl chloride would primarily yield the para-substituted benzophenone due to the directing effect of the methyl group. chegg.com Modern heterogeneous catalysts, such as single-crystalline SnO2 nanosheets, have been shown to enhance regioselectivity in these reactions under solvent-free conditions. acs.org

Stereoselectivity becomes a critical consideration when synthesizing benzophenone derivatives containing chiral centers. While the parent structure of this compound is achiral, analogous structures can be incorporated into complex chiral molecules. A powerful strategy for stereoselective synthesis is demonstrated in the preparation of 4'-benzophenone-substituted nucleoside analogs. The key step in this synthesis is a highly diastereoselective Grignard addition of a carbonyl-protected o-benzophenone magnesium bromide to a chiral sugar derivative, 2,3-O-isopropylidene-β-L-erythrofuranose. nih.govacs.org This reaction establishes a new chiral center with a diastereomeric ratio greater than 95:5, a level of control that is crucial for creating biologically active molecules with a specific, required stereochemistry. nih.govacs.org

Table 4: Strategies for Selectivity in Benzophenone Synthesis
Type of SelectivityMethodKey PrincipleExample
Regioselectivity Friedel-Crafts AcylationElectronic effects of existing substituents on the aromatic ring direct the position of acylation.Acylation of toluene yields primarily the para-isomer. mdpi.comchegg.com
Regioselectivity Directed C-H ActivationA directing group coordinates to the catalyst, forcing the reaction at a specific C-H bond.Ortho-acylation of anilines using a picolinamide directing group.
Stereoselectivity Diastereoselective Grignard AdditionA chiral substrate directs the approach of a nucleophile to one face of a carbonyl, creating a new stereocenter with high preference for one diastereomer.Addition of a benzophenone Grignard reagent to a chiral furanose. nih.govacs.org
Stereoselectivity Enantioselective C-H ActivationA chiral ligand on a metal catalyst differentiates between two enantiotopic C-H bonds, leading to a chiral product.Pd(II)-catalyzed synthesis of chiral benzofuranones. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 2 Ethylbenzophenone Analogs

Photochemical Transformations of Substituted Benzophenones

Substituted benzophenones are a class of organic compounds known for their rich and varied photochemistry. nih.gov Upon irradiation, these molecules can engage in a variety of reactions, the pathways of which are dictated by the nature of their excited states and the surrounding chemical environment. nih.gov

Excited State Chemistry of Benzophenones and Halogenated Derivatives

The absorption of ultraviolet light promotes a benzophenone (B1666685) molecule from its ground electronic state (S₀) to an excited singlet state (S₁). nih.gov However, the majority of the photochemistry of benzophenones does not originate from this short-lived singlet state. Instead, they are known for their high efficiency in undergoing intersystem crossing to a more stable triplet excited state (T₁). nih.govnih.gov

The triplet state is paramount in the photoreactions of benzophenones, acting as the primary reactive species. nih.gov Benzophenone itself exhibits an intersystem crossing yield of nearly 100%. nih.gov Upon photoexcitation, the molecule transitions from the initial singlet excited state (S₁) to the lowest triplet state (T₁). rsc.org This process is often not direct; evidence suggests an indirect pathway where the S₁ state first crosses to a higher triplet state, T₂(ππ), which then internally converts to the reactive T₁(nπ) state. rsc.org This two-step kinetic model helps to explain the efficient population of the phosphorescent state. rsc.org

The lifetime and energy of these triplet states are crucial for their subsequent chemical reactions and can be influenced by substituents on the benzophenone core. nih.gov For instance, the lifetimes of higher triplet excited states (Tn) in substituted benzophenones have been estimated to be in the range of 110-450 picoseconds, with the deactivation pathway being primarily internal conversion, a process influenced by the energy gap between the Tn and T1 states. nih.gov The triplet state of benzophenone can be considered a biradical, which accounts for much of its reactivity. nih.gov

One of the most characteristic reactions of excited triplet state benzophenones is hydrogen atom transfer (HAT). The triplet state is capable of abstracting a hydrogen atom from a suitable donor molecule, a process that is fundamental to many photochemical applications. acs.org This abstraction results in the formation of a benzophenone ketyl radical and a radical derived from the hydrogen donor. acs.orgrsc.org A classic example is the photoreduction of benzophenone in the presence of an alcohol like isopropyl alcohol, which yields benzopinacol (B1666686) and acetone (B3395972) through the intermediacy of radical species. rsc.org

Excited-state benzophenone derivatives are potent HAT agents, capable of cleaving even strong aliphatic C-H bonds. acs.org The resulting stable ketyl radical can then participate in further reactions, regenerating the benzophenone catalyst through various mechanisms, including reverse hydrogen atom transfer. acs.org In some systems, benzophenone can play a dual role, acting as a photocatalyst for both hydrogen-atom transfer and single-electron transfer, enabling complex chemical transformations. researchgate.net The stereoselectivity of the HAT process can also be influenced by factors such as solvent effects. stenutz.eu

In addition to hydrogen abstraction, another important photochemical reaction pathway for benzophenones and their derivatives is alpha-cleavage, also known as a Norrish Type I reaction. This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. The alpha-cleavage reaction typically occurs from the triplet excited state.

Upon excitation, the molecule undergoes intersystem crossing to the triplet state. From this state, the bond between the carbonyl carbon and one of the adjacent aryl carbons can break, generating two radical fragments. The efficiency of this cleavage can be significantly influenced by the substituents on the aromatic rings. For example, studies on 3',5'-dimethoxybenzoin have shown that the methoxy (B1213986) groups stabilize the resulting radical, leading to a higher quantum yield of photodissociation compared to the unsubstituted benzoin. This highlights the potential to tune the photochemical reactivity of benzophenone derivatives by modifying their substitution pattern.

Photooxidation Pathways and Resulting Chemical Products (e.g., Anthraquinone (B42736) Formation)

The photooxidation of substituted benzophenones can lead to a variety of chemical products. A notable transformation is the formation of anthraquinones from ortho-alkylated benzophenones. For instance, the irradiation of 2-methylbenzophenones in the presence of oxygen can yield anthraquinones. The proposed mechanism involves the initial formation of a photoenol, which then undergoes a photo-Elbs cyclization followed by oxidation to form the anthraquinone structure. Other photooxidation products that can be formed include 2-formylbenzophenones, 2-benzoylbenzoic acids, and 3-phenylphthalides.

Benzophenones can also act as photosensitizers in oxidation reactions. For example, benzophenone can sensitize the photo-oxidation of 9-phenylxanthene and its analogs, leading to the formation of hydroperoxides. The efficiency of these photooxidation reactions can be influenced by the structural features of the benzophenone derivative and the substrate.

Data Tables

Table 1: Summary of Key Photochemical Reactions of Substituted Benzophenones

Reaction TypeInitial StateKey IntermediatesTypical ProductsReferences
Intersystem Crossing Singlet (S₁)Triplet (T₁, T₂)Triplet State Molecule rsc.org, nih.gov, nih.gov
Hydrogen Atom Transfer (HAT) Triplet (T₁)Ketyl Radical, Substrate RadicalReduction Products (e.g., Benzopinacol), Functionalized Substrates acs.org, rsc.org
Alpha-Cleavage (Norrish Type I) Triplet (T₁)Acyl Radical, Aryl RadicalCleavage Fragments,
Photohydration Triplet (T₁)/Radical CationCyclohexadienyl RadicalHydroxylated Products researchgate.net,
Photooxidation Triplet (T₁)Photoenol, Radical SpeciesAnthraquinones, Aldehydes, Carboxylic Acids,

Influence of Halogen and Alkyl Substituents on Photoreactivity

The photoreactivity of benzophenone derivatives is markedly influenced by the nature and position of substituents on the aromatic rings. acs.orgnih.gov These substituents can alter the spectroscopic and photophysical properties, such as absorption spectra and the energies of excited states, which in turn affects the kinetics of photoreduction. acs.org

Research on various substituted benzophenones has shown that the rate coefficients of both primary and secondary photoreduction reactions are highly dependent on the ring substituents. nih.gov This is primarily due to changes in the activation energy of the processes. nih.gov The stability of the resulting aromatic ketyl radicals is a determining factor in the reaction rates and activation energies. acs.orgnih.gov For instance, the photoreduction of benzophenone derivatives by isopropyl alcohol in acetonitrile (B52724) has been shown to proceed via n–π* excited ketones. acs.org The rate of this reduction changes in parallel with the reaction enthalpies, which are dictated by the stability of the formed ketyl radicals. acs.org

Halogen substituents can participate in photochemical reactions, especially in aqueous environments. nih.gov While halide ions themselves are inert to solar wavelengths, they can be transformed into reactive halogen species through sensitized photolysis and reactions with other reactive species generated by sunlight. nih.gov These reactive halogen species can then react with organic compounds. nih.gov The specific reactions of these species with aromatic compounds depend on the other substituents present on the ring. nih.gov

Furthermore, the binding energy of a hydrogen-bonded complex between the reactant ketyl radical and a solvent molecule can be a critical parameter influencing the observed rate of secondary photoreduction. nih.gov

Electrochemical Reactions of Halogenated Benzophenones

The electrochemical behavior of halogenated benzophenones has been investigated, revealing complex reaction pathways involving the cleavage of carbon-halogen bonds and subsequent reactions.

The electrochemical reduction of halogenated benzophenones in aprotic solvents like dimethylformamide (DMF) often leads to the reductive cleavage of the carbon-halogen bond. researchgate.net The stability of the initially formed radical anion is a key factor in this process. For many halogenated benzophenones, the radical anions are unstable and undergo cleavage. researchgate.net For example, with 4-chloro-, 2-chloro-, 4,4′-dichloro-, and 2,4′-dichlorobenzophenones in DMF, the cleavage rate constant of the radical anion ranges from 4 to 254 s⁻¹. researchgate.net

The mechanism of this cleavage can vary. For exergonic cleavage reactions, a simple decay mechanism at the halogen site is observed. researchgate.net However, for endergonic processes, the mechanism is better described as an intramolecular electron transfer from the substituent to the carbon–halogen bond. researchgate.net It has been suggested that these endergonic reactions may proceed through a stepwise mechanism involving the formation of a σ* radical anion intermediate before dissociation into an aryl radical and a halide ion. researchgate.net

In the presence of carbon dioxide, the radical anions of halogenated benzophenones can undergo electrocarboxylation. researchgate.net This reaction is often much faster than the dehalogenation process. researchgate.net The electrochemical carboxylation of aromatic ketones, including halogenated ones, provides a route to α-hydroxy carboxylic acids, which are valuable intermediates in the synthesis of non-steroidal anti-inflammatory drugs. researchgate.netbeilstein-journals.orgnih.gov

Catalytic Activity and Reactions Initiated by Benzophenone Derivatives

Benzophenone and its derivatives are versatile catalysts, particularly as photoinitiators in polymerization and in facilitating various coupling reactions.

Benzophenone-based compounds are widely utilized as Type II photoinitiators for free-radical polymerization initiated by ultraviolet (UV) light. researchgate.netqinmuchem.compolymerinnovationblog.com Upon absorption of UV radiation, the benzophenone molecule transitions to an excited state. qinmuchem.compolymerinnovationblog.com In this excited state, it abstracts a hydrogen atom from a co-initiator, which is typically an amine or an alcohol. polymerinnovationblog.comlongchangchemical.com This process generates two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator, which then initiates the polymerization of monomers like acrylates. polymerinnovationblog.com

The efficiency of these photoinitiating systems can be enhanced by modifying the benzophenone structure. For instance, creating hybrid structures, such as those combining benzophenone with triphenylamine (B166846) or carbazole, can shift the absorption to longer wavelengths (e.g., LED@405 nm) and increase the molar extinction coefficients, leading to higher photoinitiation abilities. rsc.org Some of these novel photoinitiators exhibit a monocomponent Type II behavior, meaning they can initiate polymerization without a separate co-initiator. rsc.org The design of new benzophenone derivatives continues to be an active area of research to develop more efficient and specialized photoinitiators for applications like 3D printing and UV curing of coatings. rsc.orgbohrium.comresearchgate.net

Benzophenone derivatives have been successfully employed as photocatalysts in nickel-catalyzed cross-electrophile coupling and 1,2-dicarbofunctionalization of olefins. nih.govvapourtec.comacs.org This strategy merges benzophenone-mediated hydrogen atom transfer (HAT) photocatalysis with silyl (B83357) radical-induced halogen atom transfer (XAT) to generate carbon-centered radicals from alkyl halides. nih.govvapourtec.com These radicals are then intercepted by a nickel catalyst to form new carbon-carbon bonds (C(sp³)–C(sp²) and C(sp³)–C(sp³)). nih.govvapourtec.com

The mechanism involves the photoexcitation of the benzophenone catalyst, which then activates a silicon-based XAT reagent. nih.govvapourtec.com This generates the desired alkyl radical, which can then participate in the nickel catalytic cycle. nih.govvapourtec.com In the case of direct cross-coupling, the carbon-centered radical is intercepted by an Ar–Ni(II)–Br species to form a Ni(III) intermediate, which undergoes reductive elimination to form the C(sp³)–C(sp²) bond. acs.org For the three-component dicarbofunctionalization, the alkyl radical first adds to an electron-poor olefin, and the resulting radical adduct enters the nickel catalytic cycle. acs.org This methodology has proven to be effective for a broad range of substrates and is amenable to creating medicinally relevant molecules. nih.govvapourtec.com

Computational and Theoretical Investigations of 3,4 Dichloro 2 Ethylbenzophenone

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways and energetics of organic reactions. While specific DFT studies on the reaction pathways of 3,4-dichloro-2'-ethylbenzophenone are not extensively documented in publicly available literature, the principles can be understood from studies on related compounds.

DFT calculations can be employed to model key chemical transformations involving substituted benzophenones, such as their synthesis via Friedel-Crafts acylation. In such a study, the geometries of reactants, intermediates, transition states, and products would be optimized to determine their relative energies. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed energetic profile of the reaction pathway. For instance, DFT could be used to compare the reactivity of different substituted benzoyl chlorides with ethylbenzene, elucidating the electronic effects of the chloro substituents on the reaction rate and regioselectivity.

Furthermore, DFT is instrumental in investigating the mechanisms of photochemical reactions, for which benzophenones are well-known. The method can shed light on the nature of the excited states (e.g., n-π* or π-π* transitions) and the pathways of subsequent reactions like hydrogen abstraction or cycloaddition. A theoretical study on the photoreduction of benzophenone (B1666685) derivatives has shown that the rate and activation energy of the reduction steps are parallel to the reaction enthalpies, which are determined by the stability of the resulting ketyl radicals. researchgate.net

A DFT study on the reaction pathways of dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) under reducing conditions has demonstrated its utility in determining reaction energies, barrier heights, and molecular parameters for various possible reactions. nih.gov This approach could be similarly applied to understand the degradation or transformation pathways of this compound in various chemical environments. For example, the energy barriers for C-C or C-Cl bond cleavage could be calculated to predict its stability and potential decomposition products.

Table 1: Representative Energetic Data from DFT Calculations on a Generic Substituted Benzophenone Reaction

ParameterDescriptionIllustrative Value (kcal/mol)
ΔE_act Activation Energy15 - 25
ΔH_rxn Enthalpy of Reaction-20 - -30
ΔG_rxn Gibbs Free Energy of Reaction-25 - -35

Note: The values in this table are illustrative and represent typical ranges for electrophilic aromatic substitution reactions. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational landscape of flexible molecules like this compound and the nature of its intermolecular interactions in condensed phases.

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the carbonyl group to the phenyl rings and the ethyl group to its phenyl ring. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. The preferred conformation is a balance between steric hindrance, primarily from the ortho-ethyl group and the chloro substituents, and electronic effects that favor planarity for optimal conjugation. A study on substituted benzophenones has shown that the twist angle between the two aryl rings is influenced by both steric considerations of the single molecule and the packing forces within the crystal structure. researchgate.net For 2-amino-2′,5-dichlorobenzophenone, a large ring twist of 83.72(6)° was observed. researchgate.net

In the solid state, MD simulations can provide insights into the crystal packing and the nature of intermolecular interactions. For this compound, these interactions would likely be dominated by a combination of van der Waals forces, dipole-dipole interactions arising from the polar carbonyl group, and potentially weak C-H···O and C-H···Cl hydrogen bonds. The analysis of crystal structures of other dichlorobenzophenones and related molecules reveals the importance of such weak interactions in dictating the supramolecular assembly. acs.org For instance, in dichlorobenzaldehyde isomers, stacking interactions and C-H···O contacts are the most stabilizing forces in the crystal structure. nih.gov

Table 2: Key Intermolecular Interactions Investigated by MD Simulations

Interaction TypeDescription
van der Waals Non-specific attractive or repulsive forces.
Dipole-Dipole Electrostatic interactions between polar molecules.
C-H···O Hydrogen Bonds Weak hydrogen bonds involving the carbonyl oxygen.
C-H···Cl Hydrogen Bonds Weak hydrogen bonds involving the chlorine atoms.
π-π Stacking Interactions between the aromatic rings.

Quantum Chemical Calculations of Electronic Structure and Excited State Properties

Quantum chemical calculations, including both ab initio and semi-empirical methods, are fundamental for understanding the electronic structure and excited state properties of molecules. For this compound, these calculations can provide valuable information about its molecular orbitals, electronic transitions, and behavior upon absorption of light.

The electronic structure of this compound is characterized by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich aromatic rings and the non-bonding orbitals of the carbonyl oxygen, while the LUMO is often a π* orbital associated with the carbonyl group and the phenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Quantum chemical methods are also crucial for studying the excited state properties of benzophenones. Upon absorption of UV light, the molecule is promoted to an excited electronic state. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies and characteristics of these excited states. For benzophenones, the lowest energy excited states are typically of n-π* and π-π* character. The relative energies of these states are influenced by the substituents on the phenyl rings. A study on benzophenone-phenothiazine dyads demonstrated that the substitution position significantly affects the excited-state evolution channels. aip.orgnih.gov

The nature of the lowest excited triplet state is particularly important for the photochemical applications of benzophenones. These calculations can help predict the efficiency of intersystem crossing from the initially formed singlet excited state to the triplet state, which is often the reactive species in photochemical reactions.

Table 3: Calculated Electronic Properties of a Generic Substituted Benzophenone

PropertyDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO4.5 to 5.5 eV
Excitation Energy (S1) Energy of the first singlet excited state3.0 to 4.0 eV
Excitation Energy (T1) Energy of the first triplet excited state2.8 to 3.8 eV

Note: The values in this table are illustrative and can vary significantly depending on the specific substituents and the computational method used.

Predictive Modeling of Chemical Reactivity and Selectivity in Substituted Benzophenones

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is increasingly used to correlate the structural features of molecules with their chemical reactivity and biological activity. For a series of substituted benzophenones, these models can predict properties like reaction rates, equilibrium constants, or biological efficacy based on calculated molecular descriptors.

In the context of chemical reactivity, QSAR models can be developed to predict the rate of a particular reaction for a range of substituted benzophenones. The descriptors used in these models can be derived from quantum chemical calculations and can include electronic parameters (e.g., atomic charges, dipole moments, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices. For instance, a QSAR study on dichlorodiphenyl aromatase inhibitors, which share a diphenylmethane (B89790) core structure with benzophenones, found that the distance of a nitrogen atom from a core carbon atom was the most important descriptor for inhibitory potency. nih.gov

More advanced machine learning models can be trained on larger datasets of chemical reactions to predict outcomes with even greater accuracy. These models can learn complex relationships between the structures of reactants, reagents, and reaction conditions, and the resulting product yield or selectivity. nih.gov Such models could be applied to predict the optimal conditions for the synthesis of this compound or to forecast its reactivity in various chemical transformations.

The development of these predictive models relies on the availability of high-quality experimental data for a diverse set of compounds. While specific models for this compound may not exist, the general methodologies are well-established and could be applied if sufficient data were available. These approaches hold significant promise for accelerating the discovery and optimization of chemical processes involving substituted benzophenones.

Chemical Degradation Pathways and Abiotic Environmental Transformation of Halogenated Benzophenones

Photolytic Decomposition Mechanisms of Benzophenone (B1666685) Derivatives

Photodegradation, driven by solar radiation, is a critical pathway for the transformation of benzophenone derivatives in the aquatic environment. The process can occur through direct absorption of light by the compound or indirectly through reactions with photochemically produced reactive species.

The rate at which benzophenone derivatives degrade under light is highly variable and depends on the compound's structure and environmental conditions. Laboratory studies using UV lamps show that the photodegradation of many benzophenone-type UV filters follows pseudo-first-order kinetics. nih.govresearchgate.net Half-lives can range significantly, from highly photolabile compounds to those more resistant to UV light, with half-lives reported between 17 and 99 hours for some UV filters. nih.govresearchgate.net

The composition of the water matrix significantly influences transformation rates. Experiments conducted under natural sunlight in different water types have shown that photosensitizers present in natural waters can alter photolytic behavior. nih.gov For instance, the presence of lake water has been found to accelerate the photodecomposition of some benzophenones, while seawater can have varying effects depending on the specific compound. nih.gov In some cases, UV irradiation alone may not be sufficient to degrade these compounds effectively. nih.gov However, the presence of other substances, such as dissolved organic matter (DOM), can promote indirect phototransformation. nih.govnih.gov For example, triplet-excited DOM (³DOM*) has been identified as a key species responsible for the indirect photodegradation of benzophenone-3 (BP-3) and its metabolite in both freshwater and seawater. nih.gov

Photodegradation Half-lives of Selected Benzophenone Derivatives
CompoundConditionHalf-life (t½)Reference
KetoprofenMedium Pressure UV Lamp0.8 min nih.govresearchgate.net
Benzophenone-type UV filters (range)Medium Pressure UV Lamp17 - 99 h nih.govresearchgate.net

The transformation of benzophenone derivatives under environmental conditions leads to the formation of various byproducts. For example, when the pharmaceutical ketoprofen, a benzophenone derivative, is exposed to natural sunlight, it forms transformation products such as 3-ethylbenzophenone and 3-acetylbenzophenone. nih.gov The identification of such products is crucial for understanding the full environmental impact, as these new compounds may have their own distinct properties.

Chemical Oxidation and Halogenation in Aqueous Systems

In engineered environments like drinking water or swimming pool treatment systems, benzophenones are subject to chemical oxidation and halogenation. These processes are designed to disinfect water but can also lead to the formation of new, potentially more hazardous, disinfection byproducts (DBPs).

When halogenated benzophenones react with chlorine, several transformation pathways can occur. Studies on benzophenone-4 (BP-4) have identified multiple reaction routes. nih.gov These include:

Chlorine Substitution : The direct addition of chlorine atoms to the benzophenone structure, forming mono-, di-, and tri-chlorinated analogs. nih.gov

Baeyer-Villiger-Type Oxidation : An oxidation reaction that converts the ketone group into an ester. nih.gov

Ester Hydrolysis : The breakdown of the ester group, leading to corresponding phenolic and benzoic products. nih.gov

Desulfonation and Decarboxylation : The removal of sulfonic or carboxylic acid groups, which may be replaced by chlorine. nih.gov

In environments with high bromide content, such as seawater swimming pools, chlorine can oxidize bromide to form bromine, which then reacts with benzophenones like oxybenzone (BP-3). nih.govsemanticscholar.org This process can lead to the formation of brominated DBPs, including bromoform. nih.govsemanticscholar.org The reaction of BP-1 with chlorine has also been shown to produce monochlorinated and dichlorinated products. acs.org

Key Chlorination Mechanisms for Benzophenone Derivatives
MechanismDescriptionResulting ProductsReference
Chlorine SubstitutionAddition of one or more chlorine atoms to the aromatic rings.Chlorinated BP analogs nih.gov
Baeyer-Villiger OxidationOxidation of the ketone functional group to an ester.Phenyl ester derivatives nih.gov
Ester HydrolysisCleavage of the ester bond formed during oxidation.Phenolic and benzoic compounds nih.gov
Halogenation (in seawater)Reaction with bromine formed from chlorine oxidation of bromide.Brominated DBPs (e.g., bromoform) nih.govsemanticscholar.org

Reactive species are central to the chemical breakdown of halogenated benzophenones, particularly in advanced oxidation processes (AOPs). Theoretical and experimental studies have identified hydroxyl radicals (•OH) and singlet oxygen (¹O₂) as key drivers in the transformation of BP-3. nih.gov AOPs that generate these species, such as UV/H₂O₂ or the Fenton process, can achieve complete removal of benzophenones from water. nih.govnih.gov For example, the UV/H₂O₂ process has been shown to completely transform BP-4 and BP-9 within minutes. nih.gov

In addition to oxygen-based radicals, reactive halogen species (RHS), such as chlorine radicals (Cl•, Cl₂•⁻), also play a role. nsf.govresearchgate.net These species can be formed during chlorine photolysis and contribute to the formation of halogenated byproducts. nsf.gov Sulfate radicals (SO₄•⁻), generated through methods like persulfate activation, have also been identified as the predominant species in the decomposition of BP-3 in certain treatment systems. researchgate.net

Abiotic Transformation Processes in Diverse Environmental Compartments (e.g., Water, Soil, Sediment)

The fate of halogenated benzophenones is also influenced by their interaction with different environmental matrices. In aquatic systems, the type of water body (e.g., freshwater vs. seawater) significantly affects photodegradation rates due to the presence of natural substances that can act as photosensitizers or quenchers. nih.gov

Future Research Directions and Unexplored Avenues for 3,4 Dichloro 2 Ethylbenzophenone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The classical synthesis of benzophenones, including 3,4-dichloro-2'-ethylbenzophenone, often relies on the Friedel-Crafts acylation. This method typically employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum trichloride, and uses acyl chlorides as reagents, leading to significant chemical waste and challenging purification procedures. The concept of atom economy, which measures the efficiency of a reaction by how many reactant atoms are incorporated into the final product, is a critical metric in modern green chemistry. numberanalytics.comrsc.orgglobalresearchonline.netnih.gov

Future research should focus on developing greener, more atom-economical synthetic routes. numberanalytics.com This involves exploring heterogeneous catalysts like zeolites, mesoporous silicas, or metal-organic frameworks (MOFs) that can be easily recovered and reused, minimizing waste. numberanalytics.com Another promising avenue is the use of alternative, less hazardous acylating agents, such as carboxylic acids or anhydrides, which produce water or a recyclable carboxylic acid as the only byproduct. numberanalytics.comacs.org Methodologies using catalytic amounts of zinc oxide or other eco-friendly catalysts at room temperature have shown promise for other acylations and could be adapted. researchgate.net

Table 1: Comparison of Traditional vs. Prospective Green Synthesis of this compound

Feature Traditional Method (Friedel-Crafts) Future Sustainable Method
Catalyst Stoichiometric AlCl₃ Catalytic, reusable solid acid (e.g., Zeolite)
Acylating Agent 3,4-Dichlorobenzoyl chloride 3,4-Dichlorobenzoic acid
Byproducts HCl, Al(OH)₃ waste Water
Atom Economy Low nih.gov High
Environmental Impact High (corrosive reagents, waste) numberanalytics.com Low (benign byproducts, recyclable catalyst) nih.gov

In-Depth Mechanistic Studies of Complex Photoreactions and Catalytic Cycles

The hallmark of benzophenone (B1666685) chemistry is its photochemical reactivity. Upon absorption of UV light, the molecule undergoes efficient intersystem crossing from the initial singlet excited state (S₁) to a longer-lived triplet excited state (T₁). rsc.org This triplet state is a powerful hydrogen atom abstractor, a property that forms the basis of its use as a photoinitiator and photocatalyst. researcher.life For this compound, the specific substitution pattern is expected to modulate these photophysical properties.

Future research requires in-depth mechanistic studies to elucidate these effects. Techniques like laser flash photolysis can be used to directly observe and characterize the transient species involved, such as the triplet state and resulting radicals. copernicus.orgru.ac.zanih.govyoutube.com Such studies would determine key parameters like the triplet state lifetime, energy, and quantum yields of radical formation. Understanding how the chlorine and ethyl substituents influence the electronic nature of the excited states is crucial. researchgate.net For instance, computational studies on parent benzophenone suggest that an intermediate T₂(ππ*) state can play a role in populating the reactive T₁ state, a pathway that could be significantly altered by the substituents in this compound. rsc.org A deeper understanding of these pathways is essential for designing more complex and selective photocatalytic cycles. nih.gov

Table 2: Key Photophysical Parameters for Mechanistic Investigation

Parameter Significance for this compound Experimental Technique
Triplet State Energy (Eₜ) Determines the energy transfer capability and the types of bonds it can activate. Phosphorescence Spectroscopy, Computational Chemistry
Triplet State Lifetime (τₜ) Defines the time window for intermolecular reactions to occur. Laser Flash Photolysis ru.ac.za
Intersystem Crossing Quantum Yield (Φ_ISC) Measures the efficiency of forming the reactive triplet state. Laser Flash Photolysis, Time-Resolved Spectroscopy
Hydrogen Abstraction Rate Constant (k_H) Quantifies the reactivity towards H-atom donors, crucial for photocatalysis. Laser Flash Photolysis copernicus.org

Exploration of Novel Photochemical Applications beyond Traditional Uses

While benzophenones are traditionally used as photoinitiators for polymerization, their potential extends far beyond this role. bohrium.comresearchgate.netresearchgate.net The ability of the excited triplet state to act as a potent hydrogen atom transfer (HAT) agent opens doors to a wide array of synthetic transformations, particularly in C-H functionalization. researchgate.netnih.gov

Future applications for this compound could leverage its unique properties for highly selective reactions. Research should explore its use in dual catalytic systems, where it acts as a photoredox catalyst in conjunction with a transition metal catalyst (e.g., nickel or palladium). researcher.lifersc.orgacs.org This synergistic approach has been successful in achieving challenging cross-coupling reactions, such as the arylation of benzylic C-H bonds. researcher.lifersc.org The specific electronic properties conferred by the dichloro- and ethyl-substituents could be harnessed to tune the catalyst's redox potential and reactivity, potentially enabling functionalization of previously inert C-H bonds or achieving novel regioselectivity. nih.gov Other areas of exploration include its application in synthesizing high-value molecules like γ-aryl ketones through Giese-type reactions or in promoting radical-based thiol-ene reactions for materials science. rsc.org

Table 3: Evolving Applications of Benzophenone-based Photocatalysts

Application Area Traditional Use Novel & Future Applications
Polymer Chemistry Broad-spectrum photoinitiator for free-radical polymerization. researchgate.net Initiator for 3D printing and advanced photolithography. rsc.org
Organic Synthesis Hydrogen atom abstraction from simple substrates. Site-selective C-H functionalization. nih.govacs.org
Catalysis Standalone HAT catalyst. Component in dual metallaphotoredox catalytic cycles. rsc.org
Materials Science Curing of coatings and adhesives. Synthesis of functional polymers and modification of biomolecules.

Advanced Computational Chemistry for Predictive Material Design and Reaction Optimization

Computational chemistry has become an indispensable tool for modern chemical research, offering the ability to predict molecular properties and reaction outcomes before a single experiment is performed. researchgate.net For this compound, advanced computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are pivotal for future development.

These methods can be used to build a comprehensive in silico model of the molecule. Researchers can accurately predict its structural, electronic, and photophysical properties, including UV-Vis absorption spectra, singlet-triplet energy gaps (ΔE_ST), and the nature of its frontier molecular orbitals. acs.orgnih.govresearchgate.net Such predictions are invaluable for understanding the structure-property relationships that govern its photochemical behavior. acs.orgresearchgate.net For example, computational models can map out the potential energy surfaces of its excited states, identifying the most likely pathways for photoreactions and predicting the structures of transient intermediates. rsc.org This predictive power accelerates the design of new catalysts and materials, allowing for the rapid screening of derivatives with tailored properties for specific applications, such as optimized UV filters or highly efficient photocatalysts, thereby guiding and streamlining experimental efforts. researchgate.netnih.gov

Table 4: Computationally Accessible Properties and Their Relevance

Predicted Property Computational Method Relevance to Future Research
UV-Vis Absorption Spectrum TD-DFT Predicts optimal excitation wavelengths for photoreactions. acs.org
Singlet-Triplet Energy Gap (ΔE_ST) DFT/TD-DFT Key indicator of intersystem crossing efficiency and potential for TADF applications. nih.gov
Spin-Orbit Coupling DFT with relativistic effects Quantifies the rate of intersystem crossing between singlet and triplet states. acs.org
Reaction Energy Profiles DFT Elucidates reaction mechanisms, identifies transition states, and predicts product selectivity. rsc.org
Redox Potentials DFT Assesses the feasibility of electron transfer steps in photoredox catalytic cycles.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-2'-ethylbenzophenone, and how can reaction conditions be controlled to minimize byproducts?

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the ethyl and dichloro substituents. Key parameters include temperature control (80–120°C), solvent selection (e.g., dichloromethane for acylation), and stoichiometric ratios of precursors. Catalysts like AlCl₃ or Pd-based systems are critical, but excess catalyst can lead to over-halogenation. Byproducts such as 3,5-dichloro isomers may form due to electrophilic substitution patterns; these can be minimized by slow addition of chlorinating agents and inert atmosphere conditions .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

Solid-phase extraction (SPE) using HLB cartridges (60 mg, 3 cc) is effective for pre-concentration from aqueous samples. Chromatographic separation via HPLC with C18 columns and detection via tandem mass spectrometry (MS/MS) in MRM mode provides specificity. Internal standards like deuterated benzophenones (e.g., BP-3-d5) improve quantification accuracy. Method validation should include spike-recovery tests (80–120% acceptable range) and matrix effect assessments using influent wastewater samples .

Q. How does the electronic structure of this compound influence its UV-Vis absorption properties?

The compound’s conjugated benzophenone backbone and electron-withdrawing chloro groups result in strong π→π* transitions, with λmax ~290 nm. Substituent positioning (3,4-dichloro vs. 2'-ethyl) induces bathochromic shifts due to extended conjugation and steric effects. Computational modeling (DFT at B3LYP/6-31G*) can predict orbital energies and validate experimental spectra .

Advanced Research Questions

Q. What strategies resolve contradictions in reported degradation half-lives of this compound under varying pH conditions?

Discrepancies often arise from differing experimental setups. For hydrolysis studies, buffer systems (e.g., phosphate vs. borate) must be validated for ionic strength effects. Advanced kinetic modeling (e.g., Eyring plots) can isolate pH-dependent degradation pathways. For example, alkaline conditions (pH >10) accelerate cleavage of the ketone group, while neutral pH favors photolytic degradation. Consistency requires controlled light exposure and dissolved oxygen monitoring .

Q. How can isomerization during storage be mitigated, and what analytical methods distinguish this compound from its positional isomers?

Isomerization occurs via thermal or photochemical Cl-group migration. Storage at −20°C in amber vials under N₂ atmosphere reduces degradation. High-resolution LC-MS/MS with collision-induced dissociation (CID) fragments the molecule at the ketone group (m/z 154 and 181), while isomers like 2,5-dichloro derivatives show distinct fragmentation patterns. NMR (¹H and <sup>13</sup>C) can confirm substitution patterns via coupling constants (e.g., J = 8.2 Hz for adjacent H atoms) .

Q. What mechanistic insights explain the compound’s reactivity in radical-mediated transformations?

The dichloro substituents act as radical sinks, stabilizing intermediates during reactions like photo-Fenton degradation. EPR studies using spin traps (e.g., DMPO) identify hydroxyl radical (•OH) adducts. Kinetic isotope effects (KIE) using deuterated solvents reveal H-abstraction steps as rate-limiting. Computational studies (CASSCF) model triplet-state reactivity, showing preferential attack at the ethyl group’s β-carbon .

Methodological Considerations

Q. How should researchers design ecotoxicity assays to account for this compound’s bioaccumulation potential?

Use OECD Test Guideline 305: Expose model organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 µg/L) over 48–96 hours. Measure bioconcentration factors (BCF) via LC-MS/MS analysis of tissue homogenates. Control for metabolite interference (e.g., glucuronide conjugates) using β-glucuronidase pretreatment. Parallel studies in anaerobic sludge can assess biodegradation pathways .

Q. What crystallographic techniques elucidate the solid-state structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and packing motifs. For chlorinated analogs, disorder in Cl positions requires refinement using SHELXL with restraints. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, such as C–Cl⋯π contacts (3.3–3.5 Å), which stabilize the lattice .

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